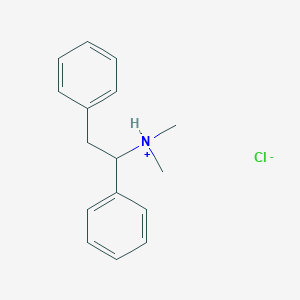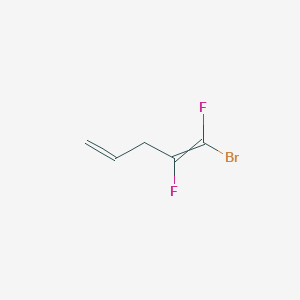
1-Bromo-1,2-difluoropenta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-1,2-difluoropenta-1,4-diene” is likely a halogenated hydrocarbon, specifically a brominated and fluorinated diene. Dienes are hydrocarbons that contain two carbon-carbon double bonds .
Molecular Structure Analysis
The molecule is likely to have a linear or slightly bent structure due to the carbon-carbon double bonds. The presence of bromine and fluorine atoms, which are more electronegative than carbon, will introduce polarity to the molecule .Chemical Reactions Analysis
As a diene, this compound could undergo various reactions such as electrophilic addition and Diels-Alder reactions . The presence of halogen atoms may also allow for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbon-carbon double bonds and halogen atoms) would influence properties like boiling/melting points, solubility, density, and reactivity .Applications De Recherche Scientifique
Gold-Catalyzed Synthesis and Functionalization
A study by Wang, Lu, and Zhang (2010) developed a gold-catalyzed synthesis method for 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates. This process is highly diastereoselective, facilitating subsequent applications in Diels-Alder and cross-coupling reactions, showcasing the potential of halogenated dienes in constructing complex molecular architectures (Wang, Lu, & Zhang, 2010).
Radical-Mediated Bromoallylation
Sumino and Ryu (2022) explored the radical bromoallylation of various unsaturated bonds, efficiently producing 2-bromo-substituted dienes. This method opens avenues for synthesizing diverse compounds, including 1,7-dienes, through three-component reactions involving allenes and allyl bromides. The process highlights the versatility of brominated dienes in synthetic chemistry, enabling further functionalization via palladium-catalyzed cross-coupling (Sumino & Ryu, 2022).
Dimerization and Cycloaddition Reactions
Azizoglu et al. (2007) reported on the synthesis of a bromofluoro-carbene derivative, demonstrating its utility in generating dimerization products and allene dimers. This research highlights the reactivity of bromo- and fluoro-substituted compounds in forming complex structures, offering insights into the manipulation of cyclic and acyclic allenes in organic synthesis (Azizoglu, Demirkol, Kilic, & Yildiz, 2007).
Functionalization and Cross-Coupling Applications
The synthesis and functionalization of brominated dienes have been extensively studied, with applications ranging from Diels-Alder reactions to novel cross-coupling techniques. These methods illustrate the strategic use of brominated intermediates in constructing complex molecular frameworks, underscoring their importance in organic synthesis and material science (Choi et al., 2020; Kippo et al., 2014).
Mécanisme D'action
The mechanisms of the reactions that this compound undergoes would depend on the specific reaction conditions and reagents. For example, in an electrophilic addition reaction with a strong acid like HBr, protonation would result in a resonance-stabilized carbocation, which could then be attacked by a nucleophile .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-1,2-difluoropenta-1,4-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBHFCPHKUCMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(F)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396695 |
Source


|
| Record name | 1-bromo-1,2-difluoropenta-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,2-difluoropenta-1,4-diene | |
CAS RN |
1730-24-1 |
Source


|
| Record name | 1,4-Pentadiene, 1-bromo-1,2-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-1,2-difluoropenta-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
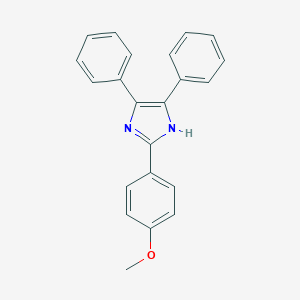
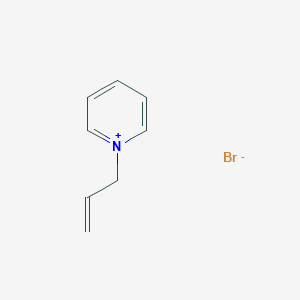
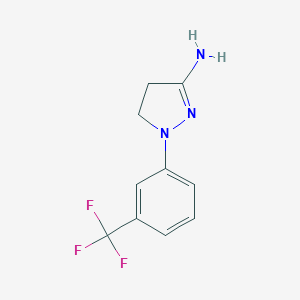

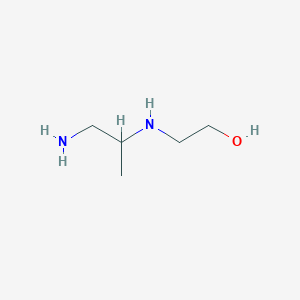
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)


